ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate
Description
Ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate is a heterocyclic compound featuring a fused imidazo[1,2-a]benzimidazole core substituted with an ethyl ester group at the 2-position. Spectroscopic characterization (e.g., FT-IR, NMR) of structurally similar compounds, such as benzoimidazo[1,2-a]pyrimidinones, highlights the importance of ester carbonyl (C=O) stretching near 1697 cm⁻¹ and distinct NMR shifts for ethyl groups (δ ~1.29 ppm for CH₃) .
Properties
IUPAC Name |
ethyl 2-(1-oxo-2,3-dihydroimidazo[1,2-a]benzimidazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-11(17)7-9-12(18)16-10-6-4-3-5-8(10)14-13(16)15-9/h3-6,9H,2,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOZLVSDQCJWCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)N2C3=CC=CC=C3N=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate typically involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
Ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl (3-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The target compound’s imidazo[1,2-a]benzimidazole core differentiates it from analogs with alternative fused-ring systems:
- Thiazolo[3,2-a]benzimidazoles : Replace the imidazole ring with a thiazole, enhancing reactivity for transformations like Michael additions (e.g., compound 121 in ) .
- Pyrimido[1,2-a]benzimidazoles : Feature a pyrimidine ring fused to benzimidazole, as in Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate (CAS: 879616-49-6), which may influence electronic properties .
- Benzisothiazoles : Impurities like ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate () exhibit sulfone groups, altering stability and solubility .
Functional Group Modifications
Physical and Spectroscopic Properties
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